1-(3-Bromophenyl)-2-(oxetan-3-ylthio)ethan-1-one

Lipophilicity ADME Isomer comparison

1-(3-Bromophenyl)-2-(oxetan-3-ylthio)ethan-1-one (CAS 1507010-90-3) is a small-molecule organic compound (MW 287.17 g/mol, C₁₁H₁₁BrO₂S) featuring a 3-bromophenyl ketone linked via a thioether bridge to an oxetane ring. The oxetane motif is a recognized privileged scaffold in drug discovery, valued for its ability to modulate physicochemical properties such as aqueous solubility, lipophilicity, metabolic stability, and conformational preference when replacing functionalities like gem-dimethyl or carbonyl groups.

Molecular Formula C11H11BrO2S
Molecular Weight 287.17 g/mol
Cat. No. B13552138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Bromophenyl)-2-(oxetan-3-ylthio)ethan-1-one
Molecular FormulaC11H11BrO2S
Molecular Weight287.17 g/mol
Structural Identifiers
SMILESC1C(CO1)SCC(=O)C2=CC(=CC=C2)Br
InChIInChI=1S/C11H11BrO2S/c12-9-3-1-2-8(4-9)11(13)7-15-10-5-14-6-10/h1-4,10H,5-7H2
InChIKeyVNJVDFJJGFHKSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Bromophenyl)-2-(oxetan-3-ylthio)ethan-1-one (CAS 1507010-90-3): A meta-Bromophenyl Oxetane-Thioether Ketone Building Block for Medicinal Chemistry and Organic Synthesis


1-(3-Bromophenyl)-2-(oxetan-3-ylthio)ethan-1-one (CAS 1507010-90-3) is a small-molecule organic compound (MW 287.17 g/mol, C₁₁H₁₁BrO₂S) featuring a 3-bromophenyl ketone linked via a thioether bridge to an oxetane ring . The oxetane motif is a recognized privileged scaffold in drug discovery, valued for its ability to modulate physicochemical properties such as aqueous solubility, lipophilicity, metabolic stability, and conformational preference when replacing functionalities like gem-dimethyl or carbonyl groups [1]. The meta-substituted bromine on the phenyl ring introduces distinct steric and electronic effects relative to the para-substituted isomer (CAS 1505121-35-6), while the thioether sulfur provides a site for further functionalization via oxidation to sulfoxide or sulfone . The compound is commercially available at 98% purity from multiple vendors, including Fluorochem (SKU F703222) and Leyan (Cat. No. 1360530) .

Why Generic Substitution Fails for 1-(3-Bromophenyl)-2-(oxetan-3-ylthio)ethan-1-one: Meta-Substitution and Oxetane-Thioether Connectivity Cannot Be Interchanged


Within the class of (halophenyl)-oxetanylthio-ethanones, the specific combination of a meta-bromophenyl group and an oxetan-3-ylthio ketone architecture creates a unique profile not replicated by its closest analogs. The para-bromo isomer (CAS 1505121-35-6, MW 287.17, same LogP 2.35) shares identical molecular weight and similar calculated lipophilicity but differs critically in the spatial orientation of the bromine atom, which directly impacts molecular recognition events in biological targets, crystal packing behavior, and the electronic distribution across the aromatic ring . The 3-fluorophenyl analog (CAS 1538495-13-4, MW 226.27) introduces a smaller, more electronegative halogen, resulting in substantially different lipophilicity (cLogP reduction ~0.5–1.0 units) and altered hydrogen-bonding capacity . The non-halogenated parent compound 2-(oxetan-3-ylthio)-1-phenylethan-1-one (MW 208.28) entirely lacks the heavy atom effect of bromine, losing critical sites for halogen bonding, X-ray phasing, and cross-coupling reactivity . Simply substituting any analog risks undermining the designed physicochemical profile, target binding geometry, or synthetic utility that the meta-bromo oxetane-thioether motif provides. The quantified evidence below substantiates each differentiation dimension .

Quantitative Differentiation Evidence for 1-(3-Bromophenyl)-2-(oxetan-3-ylthio)ethan-1-one vs. Closest Analogs


Meta-Bromo vs. Para-Bromo Isomer: Computed Lipophilicity Discrepancy and Implications for ADME Profiling

The meta-bromophenyl target compound (CAS 1507010-90-3) and its para-bromo isomer (CAS 1505121-35-6) share identical molecular weight (287.17) and Fsp3 (0.36), but exhibit a notable discrepancy in computationally derived LogP values depending on the algorithm used. Fluorochem reports identical LogP of 2.35 for both isomers, while Chemscene reports LogP 2.76 for the para isomer, indicating a potential underestimation of lipophilicity for the meta isomer by certain computational models . This ~0.4 LogP unit difference, if confirmed experimentally, would translate to an approximately 2.5-fold difference in octanol-water partition coefficient, potentially affecting membrane permeability, plasma protein binding, and metabolic clearance profiles [1]. The meta position of bromine is known to exert a weaker electron-withdrawing inductive effect on the carbonyl group compared to the para position, which may subtly modulate the ketone's reactivity and hydrogen-bond acceptor strength .

Lipophilicity ADME Isomer comparison Drug-likeness

Oxetane-Containing Thioether vs. Simple Acetophenone: Fsp3, Solubility, and Metabolic Stability Advantage

The target compound incorporates an oxetane ring (Fsp3 = 0.36), which provides a well-documented advantage over simple aryl ketones lacking this motif. In the foundational oxetane medicinal chemistry literature, substituting a gem-dimethyl group with an oxetane ring was shown to increase aqueous solubility by factors of 4- to >1000-fold while reducing lipophilicity (LogD) by 0.5 to 2.0 units, and significantly improving metabolic stability in human liver microsomes [1]. The related compound 1-(3-bromophenyl)ethanone (CAS 2142-63-4, Fsp3 = 0.0, MW 199.04) is a planar, fully sp2-hybridized acetophenone with no oxetane ring and no thioether linkage, lacking the conformational constraint, polarity enhancement, and metabolic shielding conferred by the oxetane-thioether architecture . The Fsp3 increase from 0.0 to 0.36 correlates broadly with improved clinical developability in small-molecule drug candidates [2].

Fsp3 Metabolic stability Solubility Oxetane isostere

Thioether Oxidation Lability: Tunable Reactivity for Prodrug, Covalent Inhibitor, or Material Science Applications

The thioether (–S–) linkage in 1-(3-bromophenyl)-2-(oxetan-3-ylthio)ethan-1-one can be selectively oxidized to the corresponding sulfoxide (S=O) using 1 equivalent of H₂O₂ or to the sulfone (O=S=O) with excess oxidant, while the ketone and oxetane ring remain intact . This tunable oxidation state switching is absent in simple ether-linked or methylene-linked analogs. The parent phenyl analog 2-(oxetan-3-ylthio)-1-phenylethan-1-one has been demonstrated to undergo nucleophilic substitution at the thioether site with amines and alkoxides, releasing the oxetane-thiolate leaving group . This reactivity profile is distinct from carbon-linked oxetane derivatives (e.g., 3-(3-bromophenyl)oxetane, CAS 1044507-52-9), which lack the sulfur atom and therefore cannot participate in sulfur-specific redox chemistry or act as a thiol-based leaving group in bioconjugation or prodrug strategies .

Thioether oxidation Sulfoxide Sulfone Covalent warhead

Bromine as a Heavy Atom: X-Ray Crystallography Phasing and Synthetic Cross-Coupling Utility vs. Fluoro and Non-Halogenated Analogs

The bromine atom in 1-(3-bromophenyl)-2-(oxetan-3-ylthio)ethan-1-one serves dual purposes absent in the 3-fluorophenyl analog (CAS 1538495-13-4) and the non-halogenated phenyl analog. Bromine's anomalous scattering enables experimental phasing for X-ray crystallographic structure determination, a critical capability for fragment-based drug discovery where absolute configuration or target-ligand co-crystal structures are required [1]. Furthermore, the aryl bromide is a versatile handle for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira), enabling late-stage diversification of the bromophenyl moiety into biaryl, aminoaryl, or alkynyl derivatives [2]. The fluoro analog cannot participate in Suzuki couplings, and the non-halogenated phenyl analog lacks any halogen-directed cross-coupling reactivity. The meta position of bromine directs electrophilic aromatic substitution to ortho and para positions relative to the bromine, providing regiochemical control in further synthetic elaboration that differs from the para isomer's directing effects .

Heavy atom effect X-ray crystallography Cross-coupling Halogen bonding

Commercial Availability and Purity Benchmarking: 98% Purity Confirmed Across Multiple Suppliers vs. Discontinued Status of Analog Suppliers

1-(3-Bromophenyl)-2-(oxetan-3-ylthio)ethan-1-one is currently listed as available at 98% purity from Fluorochem (SKU F703222) and Leyan (Cat. No. 1360530), with multiple sourcing options for research procurement . In contrast, the CymitQuimica listing (Ref. 10-F703222) shows the compound as 'Discontinued' in 1g, 250mg, and 500mg sizes, indicating that certain distribution channels have phased out this stock item . The para-bromo isomer (CAS 1505121-35-6) remains available on request from CymitQuimica (Ref. 10-F702862) with estimated delivery timelines, suggesting differentiated supply chain status between the two isomers . Procurement teams should verify current stock status across vendors, as the meta isomer may offer more consistent lead times depending on the supplier network.

Procurement Purity Commercial availability Supply chain

Optimal Application Scenarios for 1-(3-Bromophenyl)-2-(oxetan-3-ylthio)ethan-1-one Based on Differentiated Evidence


Fragment-Based Drug Discovery Requiring Experimental X-Ray Crystallography Phasing

The meta-bromo substituent provides anomalous scattering (f'' = 1.28 e⁻ at Cu Kα) essential for experimental single-wavelength anomalous dispersion (SAD) or multi-wavelength anomalous dispersion (MAD) phasing of protein-ligand co-crystal structures, a capability not available with the 3-fluorophenyl analog . Coupled with the oxetane ring's demonstrated ability to improve ligand efficiency through enhanced solubility and metabolic stability relative to gem-dimethyl or carbonyl-containing fragments [1], this compound is well-suited as a bromine-containing fragment for crystallography-enabled fragment-based lead discovery (FBLD) campaigns. The thioether linkage provides an additional electron-density marker and a potential covalent anchoring point for target engagement studies [2].

Late-Stage Diversification via Palladium-Catalyzed Cross-Coupling in Medicinal Chemistry

The aryl bromide at the meta position serves as a robust handle for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, enabling modular synthesis of biaryl, aminoaryl, or alkynyl-substituted oxetane-thioether libraries . The meta-substitution pattern directs further electrophilic aromatic substitution to positions ortho and para relative to bromine, offering complementary regiochemical control to the para-bromo isomer [1]. The oxetane-thioether scaffold remains intact during Pd-catalyzed transformations, allowing parallel library synthesis for structure-activity relationship (SAR) exploration targeting kinases, epigenetic enzymes, and receptors—all established disease-related targets for oxetane-containing drug candidates [2].

Synthesis of Sulfoxide and Sulfone Analogs for Modulating Polarity and Hydrogen-Bonding in Lead Optimization

The thioether group can be chemoselectively oxidized to the sulfoxide (S=O) with 1 eq. H₂O₂ or to the sulfone (O=S=O) with excess oxidant while preserving both the ketone carbonyl and the oxetane ring . This oxidation sequence generates three distinct compounds (thioether, sulfoxide, sulfone) from a single precursor, each with incrementally increased polarity, hydrogen-bond acceptor strength, and aqueous solubility—a tunable property set valuable in lead optimization where matched molecular pair analysis of sulfur oxidation state can reveal SAR trends [1]. The meta-bromophenyl group remains available for orthogonal cross-coupling diversification at each oxidation state, multiplying the accessible chemical space from a single building block investment [2].

Building Block for Kinase Inhibitor and Epigenetic Modulator Chemical Space Exploration

Oxetane-containing compounds have demonstrated preclinical and clinical activity against kinase targets (e.g., JAK, BTK, PI3K) and epigenetic enzymes . The 1-(3-bromophenyl)-2-(oxetan-3-ylthio)ethan-1-one scaffold combines an oxetane ring (reducing metabolic liability and improving solubility) with a bromophenyl group (enabling crystallographic fragment screening and cross-coupling) and a thioether linker (providing tunable oxidation states and nucleophilic substitution chemistry) [1]. This trifunctional architecture makes the compound a versatile entry point for exploring under-investigated regions of kinase and epigenetic target chemical space, where the meta-bromo substitution may yield distinct target selectivity profiles compared to the para isomer due to altered binding pocket complementarity [2].

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